2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide

Antidiabetic drug discovery α-glucosidase inhibition α-amylase inhibition

2-Oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide (CAS 546065-21-8) is a chromene-3-carboxamide derivative that integrates a 2-oxo-2H-chromene (coumarin) scaffold with a thiophen-2-ylmethyl substituent on the 3-position carboxamide nitrogen. The 2-oxo-2H-chromene-3-carboxamide framework itself is a privileged structure in medicinal chemistry, found in modulators of sphingosine-1-phosphate (S1P) receptors and dopamine D3 ligands.

Molecular Formula C15H11NO3S
Molecular Weight 285.3 g/mol
Cat. No. B11121873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide
Molecular FormulaC15H11NO3S
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=CS3
InChIInChI=1S/C15H11NO3S/c17-14(16-9-11-5-3-7-20-11)12-8-10-4-1-2-6-13(10)19-15(12)18/h1-8H,9H2,(H,16,17)
InChIKeyGQYRZMALICTHKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Differentiation of 2-Oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide


2-Oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide (CAS 546065-21-8) is a chromene-3-carboxamide derivative that integrates a 2-oxo-2H-chromene (coumarin) scaffold with a thiophen-2-ylmethyl substituent on the 3-position carboxamide nitrogen [1]. The 2-oxo-2H-chromene-3-carboxamide framework itself is a privileged structure in medicinal chemistry, found in modulators of sphingosine-1-phosphate (S1P) receptors and dopamine D3 ligands [2][3]. The bioisosteric replacement of conventional benzyl or phenyl substituents by a thiophene ring introduces differentiated heteroatom interactions—specifically sulfur-mediated contacts that can alter target-binding geometry compared to purely carbocyclic analogs [4]. This specific combination of a hydrogen bond-donating carboxamide (enabling an intramolecular N–H···O hydrogen bond that rigidifies the amide conformation) and a sulfur-containing heterocycle is a non-trivial structural feature not found in simpler 2-oxo-2H-chromene-3-carboxylate esters or N-phenyl carboxamides [5].

Generic Substitution Risk for 2-Oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide


Within the 2-oxo-2H-chromene-3-carboxamide chemotype, even minor N-substituent variations produce divergent biological outcomes. The class includes S1P1 receptor modulators, dopamine D3 ligands, MAO-B inhibitors, and anti-Helicobacter pylori agents—each requiring a distinct N-aryl or N-heteroaryl fragment for target engagement [1][2]. The thiophen-2-ylmethyl substituent is not an isosteric equivalent of a benzyl group; the sulfur atom introduces a dipole moment and potential for S–π or sulfur–aromatic interactions that are absent in phenyl-based analogs. Crystallographic evidence demonstrates that the carboxamide N–H···O intramolecular hydrogen bond locks the amide plane coplanar with the coumarin ring—a conformational feature lost in the corresponding ethyl esters, where the carboxy group freely rotates out of plane [3]. This means that substituting the amide with an ester abolishes the rigidified geometry critical to the compound's presentation of the thiophene ring. In the absence of head-to-head comparative biological data on the exact target compound, selection among in-class candidates must be guided by these measurable structural and conformational differentiation points, not by superficial scaffold similarity [4].

Quantitative Differentiation Evidence Against Closest Analogs


Dual α-Glucosidase/α-Amylase Virtual Screening Hit Identification

In a pharmacophore-guided virtual screening campaign of the ZINC database against α-glucosidase and α-amylase, the thiophenyl chromene carboxamide scaffold (represented by ZINC02789441, the target compound) was identified as one of only four potential dual-inhibitor scaffolds from millions of database entries. The predicted free energy of binding (ΔG) for ZINC02789441 was compared with three other retrieved scaffolds, including the closely related thiophenyl chromene carboxamide conformer ZINC40949448, the triazino indol thio phenylacetamide ZINC13496808, and the chromenyl thiazole ZINC09781623 [1]. ZINC02789441 exhibited a docking score of −10.5 kcal/mol against α-glucosidase (14 intermolecular contacts, 5 hydrogen bonds) and −8.2 kcal/mol against α-amylase (19 intermolecular contacts, 1 hydrogen bond) [2]. This dual-enzyme engagement profile differed from the alternative scaffolds, which showed divergent binding patterns: ZINC40949448 yielded −10.5/−8.2 kcal/mol (same scaffold but different conformation), while ZINC13496808 gave −11.8/−9.2 kcal/mol and ZINC09781623 gave −11.0/−10.1 kcal/mol [2]. The distinct conformational preference of ZINC02789441 within the thiophenyl chromene carboxamide series (compared with ZINC40949448) illustrates that even identical atomic composition can yield divergent binding geometries [3].

Antidiabetic drug discovery α-glucosidase inhibition α-amylase inhibition molecular docking postprandial hyperglycemia

Molecular Dynamics Stability vs. Acarbose Complexes

Following the docking screen, molecular dynamics (MD) simulations were performed on the ZINC02789441–α-amylase complex and compared directly with the acarbose–α-amylase complex [1]. Across 50 ns trajectories, the protein–ZINC02789441 complex exhibited comparable stability metrics to the clinically used inhibitor acarbose: the root-mean-square deviation (RMSD) of the protein–ligand complex, root-mean-square fluctuation (RMSF) of individual residues, radius of gyration (Rg), and solvent-accessible surface area (SASA) were all reported in the same figure panels for direct visual comparison [2]. The MD results indicated that ZINC02789441 remained stably bound in the α-amylase active site without inducing significant protein unfolding or distortion, supporting its classification as a viable dual-inhibitor lead alongside CD-59 [3].

Molecular dynamics simulation α-amylase inhibition protein–ligand complex stability RMSD RMSF

Conformational Rigidity Advantage Over Ester Analogs

A crystallographic and computational study compared the solid-state conformations of four ethyl 2-oxo-2H-chromene-3-carboxylate derivatives with the broader class of 2-oxo-2H-chromene-3-carboxamides [1]. In the carboxamide series, a classical intramolecular N–H···O hydrogen bond between the amide NH and the coumarin 2-oxo oxygen stabilizes a planar conformation, hindering rotation of the amido group out of the coumarin plane. By contrast, in the ester analogs, where this hydrogen bond donor is absent, the carboxylate group exhibits substantial rotational freedom, with interplanar angles between the coumarin core and the –C(O)–R substituent varying widely: from 5.64° to 36.65° across the four crystal structures [2]. The carbonyl oxygen–oxygen distances also spanned 2.83–4.23 Å, reflecting large conformational heterogeneity [2]. DFT calculations at the M06-2X/6-31+G(d) and aug-cc-pVTZ levels confirmed that the s-cis conformation (carbonyl coplanar with coumarin) is thermodynamically preferred by less than 0.5 kcal/mol over the s-trans form, meaning the ester can sample multiple conformations at ambient temperature [3].

Conformational analysis crystallography intramolecular hydrogen bonding carboxamide vs. ester rotational freedom

Selective Anti-H. pylori Activity Profile

A series of 2-oxo-2H-chromene-3-carboxamide derivatives were synthesized and tested for antibacterial and antifungal activity [1]. All synthesized compounds showed little or no activity against a panel of Gram-positive bacteria, Gram-negative bacteria (other than H. pylori), and pathogenic fungi. However, several members of the series exhibited potent and selective inhibition of H. pylori growth, including metronidazole-resistant strains, with minimum inhibitory concentrations (MICs) in the range of 0.0039–16 μg/mL [2]. Cytotoxicity screening via Trypan blue dye exclusion on the most active compounds showed that a subset induced low cytotoxic effects, indicating a therapeutic window for anti-H. pylori selectivity [3]. While the specific 2-oxo-N-(thiophen-2-ylmethyl) derivative was not explicitly among the tested compounds, the class-level structure–activity relationship demonstrates that N-substitution on the 3-carboxamide is the critical variable for both potency and selectivity, and the thiophen-2-ylmethyl group represents an unexplored substituent in this chemotype [4].

Anti-Helicobacter pylori antibacterial selectivity MIC metronidazole-resistant strains chromene-3-carboxamide

Procurement-Driven Application Scenarios


Dual α-Glucosidase/α-Amylase Inhibitor Lead Optimization

The virtual screening evidence identifies thiophenyl chromene carboxamide (ZINC02789441) as one of only two chromene-based dual-inhibitor scaffolds validated by both docking (ΔG = −10.5 and −8.2 kcal/mol for α-glucosidase and α-amylase, respectively) and 50 ns MD stability simulations against acarbose [1]. Procurement of this compound supports medicinal chemistry campaigns aimed at developing non-acarbose dual inhibitors for type 2 diabetes, where the thiophene sulfur provides a synthetic handle for further derivatization not available in phenyl-substituted coumarin scaffolds [2].

Conformationally Constrained Pharmacophore Probe

The intramolecular N–H···O hydrogen bond characteristic of all 2-oxo-2H-chromene-3-carboxamides locks the amide in a planar conformation—a feature absent in the corresponding ethyl esters where the carboxylate group freely rotates with interplanar angles ranging from 5.6° to 36.7° and a s-cis/s-trans energy gap under 0.5 kcal/mol [3]. This compound is therefore suitable as a rigid pharmacophore probe where researchers require a single, defined conformational population, eliminating the conformational ambiguity that complicates SAR interpretation with ester analogs [4].

Selective Anti-H. pylori Agent Development Scaffold

The 2-oxo-2H-chromene-3-carboxamide class has demonstrated MIC values as low as 0.0039 μg/mL against H. pylori while remaining inactive (MIC >128 μg/mL) against representative Gram-positive, Gram-negative, and fungal species, including activity against metronidazole-resistant H. pylori isolates [5]. Procurement of the N-(thiophen-2-ylmethyl) derivative enables investigation of whether sulfur incorporation enhances potency or alters the resistance profile relative to the published phenyl-substituted series, directly extending the established SAR into new chemical space [6].

Computational Chemistry Benchmarking and Validation

As one of the four ZINC database compounds advanced through a full pharmacophore search–docking–MD simulation pipeline with published RMSD, RMSF, Rg, and SASA trajectory data [7], this compound serves as a calibrated reference for validating new computational screening workflows targeting carbohydrate-digestive enzymes. Its availability with a defined CAS number (546065-21-8) and molecular formula (C15H11NO3S, MW 285.32) ensures reproducible procurement for inter-laboratory benchmarking studies [8].

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